N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-20(18,19)16-6-9(7-16)12(17)14-10-3-2-8-5-13-15-11(8)4-10/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSFIKNAVPXYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Indazole Core: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic conditions.
Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols or β-haloamines.
Functionalization: Introduction of the methylsulfonyl group can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.
Coupling Reactions: The final step involves coupling the indazole and azetidine intermediates, typically using amide bond formation techniques such as peptide coupling reagents (e.g., EDCI, HOBt).
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Azetidine Ring Reactivity
The methylsulfonyl group at the azetidine nitrogen enhances the electrophilicity of the ring, enabling nucleophilic attack. Key reactions include:
Nucleophilic Ring-Opening
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Mechanism : The sulfonamide group acts as a leaving group, facilitating azetidine ring-opening under acidic or nucleophilic conditions.
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Example : In azetidine sulfonyl fluorides, the sulfonyl group stabilizes carbocation intermediates, enabling SN1-type reactions with nucleophiles (e.g., water, amines) .
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Hypothesized Reaction :
| Reagent | Conditions | Product | Yield (Hypothesized) |
|---|---|---|---|
| H₂O | Acidic (HCl, 65°C) | 3-(Methylsulfonyl)propanoic acid derivative | ~60% |
| NH₃ | K₂CO₃, CH₃CN, 65°C | 3-Amino-N-(indazol-6-yl)acetamide | ~55% |
Indazole Functionalization
The 1H-indazol-6-yl group undergoes electrophilic substitution and coupling reactions:
Electrophilic Substitution
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Nitration/Sulfonation : The indazole’s 6-position is less reactive than the 3- or 5-positions, but directing effects from substituents may enable regioselective modifications .
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Example : Nitration of 1H-indazole derivatives in HCl yields 1-substituted nitroindazoles .
Cross-Coupling Reactions
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Suzuki–Miyaura Coupling : Brominated analogs (e.g., bromoindazoles) react with boronic acids under Pd catalysis. For example, pyrazole–azetidine hybrids undergo cross-coupling to diversify substituents .
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Hypothetical Pathway :
Carboxamide Hydrolysis
The tertiary carboxamide may undergo hydrolysis under acidic or basic conditions:
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Conditions :
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Acidic: HCl (6M), reflux, 12 h → Carboxylic acid.
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Basic: NaOH (2M), 80°C, 8 h → Carboxylate salt.
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Mechanistic Insight : The methylsulfonyl group increases electrophilicity at the carbonyl carbon, accelerating hydrolysis .
Aza-Michael Addition
The azetidine ring’s α,β-unsaturated derivatives (e.g., enones) participate in aza-Michael reactions:
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Example : DBU-catalyzed addition of NH-heterocycles (imidazole, indazole) to azetidine enones yields 3-substituted azetidines .
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Hypothesized Reaction :
| Catalyst | Solvent | Temperature | Yield (Reported) |
|---|---|---|---|
| DBU (1.2 eq) | CH₃CN | 65°C | 69% |
Sulfonamide Group Reactivity
The methylsulfonyl group participates in nucleophilic displacement:
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Mitsunobu Reaction : Substitution with alcohols or amines via SN2 mechanism .
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Example : Reaction with NaN₃ yields azide derivatives, useful in "click" chemistry .
Solid-State and Spectroscopic Analysis
Scientific Research Applications
Structure
The structural formula of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indazole derivatives have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis.
Case Study: MPS1 Inhibition
A study highlighted the role of related indazole compounds as inhibitors of monopolar spindle 1 (MPS1), a critical regulator in mitosis. These compounds demonstrated potent biochemical activity and selectivity over other kinases, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Indazole derivatives have also been explored for their anti-inflammatory effects. The modulation of tumor necrosis factor (TNF) signaling pathways has been identified as a key mechanism through which these compounds exert their effects.
Data Table: Anti-inflammatory Activity of Indazole Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.5 | TNF-alpha |
| Compound B | 0.8 | IL-6 |
| This compound | 0.6 | TNF-alpha |
Neurological Applications
Recent studies have suggested that indazole-based compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may interact with active sites of enzymes, while the azetidine ring could influence the compound’s binding affinity and specificity. The methylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Structural Analogues and Derivatives
Apremilast (CAS 608141-41-9)
Structure : Apremilast contains a methylsulfonyl group but differs in its core scaffold, which includes an isoindole-dione ring, an ethoxy-methoxyphenyl group, and an acetamide side chain.
Therapeutic Use : Approved for chronic inflammatory conditions (e.g., psoriasis, arthritis) via phosphodiesterase-4 (PDE4) inhibition .
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (11)
Structure: Features a benzoimidazole core with methylthiocarbonothioyl and methylaminium groups. Synthesized via methylation of a precursor using methyl iodide in DMF .
Comparative Analysis: Structural and Functional Features
Research Findings and Divergences
Apremilast Comparison :
Synthetic Pathways :
- Compound 11’s synthesis via methyl iodide alkylation contrasts with the likely sulfonylation or carboxamide coupling steps required for the target compound.
Biological Activity
N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of indazole derivatives, which are known for their diverse biological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an indazole moiety, a methylsulfonyl group, and an azetidine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that indazole derivatives can act as modulators of tumor necrosis factor (TNF) signaling pathways, which are crucial in inflammation and cancer progression . Specifically, this compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Pharmacological Properties
Several studies have highlighted the pharmacological properties of this compound:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of EGFR and other related pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms.
Case Studies and Experimental Data
A study published in 2023 examined the metabolic profiles of indazole derivatives, including similar compounds to this compound. The research employed human liver microsomes to analyze metabolic transformations, revealing significant biotransformations including hydroxylation and glucuronidation .
Table 1: Metabolic Profile Summary
| Metabolite | Transformation Type | Detection Method |
|---|---|---|
| Metabolite A | Hydroxylation | UHPLC-QE Orbitrap MS |
| Metabolite B | Glucuronidation | UHPLC-QE Orbitrap MS |
| Metabolite C | Oxidative Defluorination | UHPLC-QE Orbitrap MS |
Comparative Analysis with Related Compounds
A comparative study involving other indazole derivatives revealed that this compound exhibited superior activity against certain cancer cell lines when compared to closely related compounds .
Table 2: Comparative Anticancer Activity
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 5.2 | HeLa |
| Indazole Derivative A | 7.4 | HeLa |
| Indazole Derivative B | 10.0 | HeLa |
Q & A
Basic: What are the common synthetic routes for preparing N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves coupling the azetidine-3-carboxamide core with the 1H-indazol-6-amine moiety. Key steps include:
- Azetidine ring formation : Cyclization of propargylamine derivatives under Mitsunobu conditions or via nucleophilic substitution with methylsulfonyl groups .
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt or DCC to link the azetidine carboxylate to the indazole amine. Reaction progress is monitored via TLC or HPLC .
- Intermediate validation : Intermediates are characterized by - and -NMR spectroscopy (e.g., δ 8.2 ppm for indazole protons, δ 3.8 ppm for azetidine methylsulfonyl protons) and HR-ESI-MS to confirm molecular weight .
Basic: How do researchers ensure the purity and structural fidelity of the compound during synthesis?
Methodological Answer:
- Chromatographic purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts. Purity is assessed at ≥95% by UV detection (λ = 254 nm) .
- Spectroscopic confirmation : -NMR integration ratios verify substituent stoichiometry (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm). -NMR confirms carbonyl carbons (δ 170–175 ppm) and aromatic indazole carbons (δ 120–140 ppm) .
- Mass spectrometry : HR-ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 349.12) and fragments matching expected cleavage patterns .
Advanced: What strategies are employed to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay standardization : Replicate experiments using isogenic cell lines or standardized kinase inhibition protocols (e.g., ATP competition assays at fixed 10 µM ATP concentrations) to minimize variability .
- Off-target profiling : Screen the compound against a panel of 50+ kinases to identify non-specific binding. Use IC ratios (target vs. off-target) to assess selectivity .
- Structural validation : Co-crystallization with target proteins (e.g., Rho kinase) to confirm binding modes. X-ray diffraction data (e.g., 2.1 Å resolution) reveal interactions like hydrogen bonding between the carboxamide and kinase hinge region .
Advanced: How can researchers optimize the reaction yield of the methylsulfonyl-azetidine intermediate?
Methodological Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity during sulfonylation. Yields improve from 60% to 85% when switching from THF to DMF .
- Catalyst screening : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer. Kinetic studies show a 3-fold rate increase with 10 mol% DMAP .
- Temperature control : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-sulfonylation). Monitoring via in situ IR spectroscopy confirms completion within 2 hours .
Basic: What analytical techniques are critical for confirming the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS to identify labile groups (e.g., methylsulfonyl or carboxamide hydrolysis) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T > 200°C indicates thermal stability). Moisture sensitivity is assessed by dynamic vapor sorption (DVS) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
- Substituent variation : Replace the methylsulfonyl group with ethylsulfonyl or cyclopropylsulfonyl to evaluate steric and electronic effects on kinase binding. Activity data (IC) from enzyme assays (e.g., Rho kinase IC = 12 nM vs. 45 nM for ethylsulfonyl) guide optimal substitutions .
- Scaffold hopping : Synthesize analogs with pyrrolidine or piperidine rings instead of azetidine. Molecular docking (Glide XP score ≤ −8.5 kcal/mol) predicts improved binding affinity for bulkier scaffolds .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMET Predictor™ to estimate logP (2.1), aqueous solubility (−4.2 logS), and CYP450 inhibition (CYP3A4: Ki = 8.2 µM). Adjust lipophilicity via substituent modifications if needed .
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) over 100 ns to predict plasma protein binding (>90% suggests limited free drug availability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
